4-乙酰基吡啶肟

描述

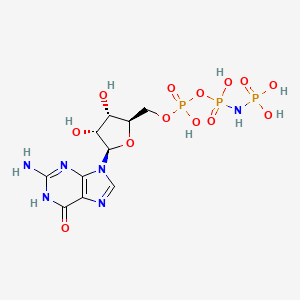

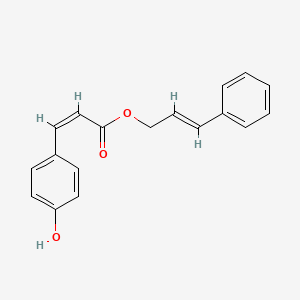

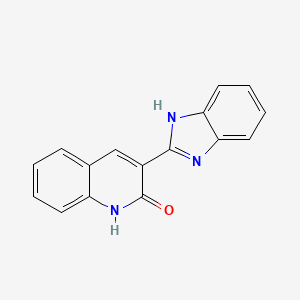

4-Acetylpyridine oxime is a chemical compound with the linear formula C7H8N2O . It has a molecular weight of 136.155 . This compound is part of a collection of rare and unique chemicals .

Synthesis Analysis

4-Acetylpyridine can be converted into enaminone by refluxing with DMF/DMA reagent in dry xylene . In another research, a monomer (E)-4-acetylpyridine oxime and its terpolymers with 4-hydroxyacetophenone/4-hydroxybenzaldehyde and formaldehyde were synthesized .Molecular Structure Analysis

The molecular structure of 4-Acetylpyridine oxime includes a nucleophilic nitrogen and oxygen, and an ambiphilic carbon . The InChIKey of the compound is OZJWWTXSMXGPMI-TWGQIWQCSA-N . The compound’s canonical SMILES is CC(=NO)C1=CC=NC=C1 and its isomeric SMILES is C/C(=N/O)/C1=CC=NC=C1 .Chemical Reactions Analysis

4-Acetylpyridine is known to react with strong oxidizing agents and strong reducing agents . It has been found that some oximes of pyridine showed high activity against HIV . Moreover, it was found that such compounds are used as antidotes against the cytotoxicity of organophosphorus compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Acetylpyridine oxime include a molecular weight of 136.15 g/mol, a XLogP3-AA of 0.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .科学研究应用

三元共聚物合成与热学研究

4-乙酰基吡啶肟已被用于合成三元共聚物,三元共聚物是由三种不同单体组成的聚合物。 这些三元共聚物表现出显著的特性,如热稳定性,使其适用于各种应用,包括涂层和生物医学设备 。热稳定性对于需要在高温下不分解的材料至关重要,这在许多工业过程中是必不可少的。

粘合剂

该化合物在自交联三元共聚物合成中的作用表明其在粘合剂开发中的潜在应用 。粘合剂需要坚固耐用,这可以通过源自4-乙酰基吡啶肟的三元共聚物的热稳定性和交联特性来实现。

涂料材料

据报道,4-乙酰基吡啶肟衍生的三元共聚物具有优异的热稳定性和抗菌活性,使其适用于涂料材料 。这些涂层可以应用于各种表面以防止微生物生长,这在医疗保健环境中尤其有利。

半导体应用

用4-乙酰基吡啶肟合成功能性三元共聚物表明其在半导体行业的潜在应用 。半导体是现代电子产品的支柱,需要热稳定性高的材料来确保电子元件的可靠性和使用寿命。

催化剂

已经探索了涉及4-乙酰基吡啶肟的三元共聚物作为催化剂的使用 。催化剂是在不消耗自身的情况下加速化学反应的物质,这些三元共聚物的稳定性可以提高各种工业化学过程的效率。

阻燃纤维

虽然没有明确提及4-乙酰基吡啶肟在阻燃纤维中的直接应用,但其衍生的三元共聚物的热稳定性表明该领域潜在的研究方向 。阻燃纤维对于消防和航空航天等各个行业的安全性至关重要。

离子交换树脂

该化合物参与合成具有潜在离子交换能力的三元共聚物,表明其在水净化和化学分离过程中的应用 。离子交换树脂用于去除溶液中不需要的离子,用树脂中的离子代替它们。

生物活性

吡啶肟,包括4-乙酰基吡啶肟等衍生物,因其生物活性而被研究。 它们已知表现出一系列生物学特性,这些特性可以在制药应用中得到利用 。这些化合物在药物开发中的探索可能导致针对各种疾病的新疗法。

安全和危害

未来方向

Oximes, including 4-Acetylpyridine oxime, are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines . Future directions in these areas are expected to focus on methodologies based on oxime starting materials .

作用机制

Target of Action

Oximes in general are known to interact with various enzymes and receptors in the body .

Mode of Action

Oximes are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .

Biochemical Pathways

Oximes are known to be involved in a variety of biochemical reactions, including the reactivation of enzymes inhibited by organophosphates .

Result of Action

Oximes are known to have various biological activities, including antibacterial, anti-fungal, anti-inflammatory, anti-oxidant, and anti-cancer activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of oximes .

生化分析

Biochemical Properties

4-Acetylpyridine oxime plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reactivator. This interaction is crucial in the context of organophosphate poisoning, where acetylcholinesterase is inhibited. The reactivation of this enzyme by 4-acetylpyridine oxime helps restore its normal function, thereby mitigating the toxic effects of organophosphates .

Cellular Effects

The effects of 4-acetylpyridine oxime on various cell types and cellular processes are profound. In neural cells, it has been shown to influence cell signaling pathways by modulating the activity of acetylcholinesterase. This modulation can lead to changes in neurotransmitter levels, affecting neural communication and function. Additionally, 4-acetylpyridine oxime has been observed to impact gene expression and cellular metabolism, particularly in liver and kidney cells .

Molecular Mechanism

At the molecular level, 4-acetylpyridine oxime exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, facilitating the reactivation of the enzyme. This binding interaction is characterized by the formation of a covalent bond between the oxime group and the phosphorylated serine residue in the enzyme’s active site. This covalent bond formation leads to the cleavage of the phosphate group, thereby restoring the enzyme’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-acetylpyridine oxime have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to 4-acetylpyridine oxime can lead to changes in cellular function, particularly in neural cells. These changes include alterations in cell signaling pathways and gene expression, which can have long-term implications for cellular health .

Dosage Effects in Animal Models

The effects of 4-acetylpyridine oxime vary with different dosages in animal models. At low doses, the compound has been shown to effectively reactivate acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

4-Acetylpyridine oxime is involved in several metabolic pathways, particularly those related to the detoxification of organophosphates. The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the organism .

Transport and Distribution

Within cells and tissues, 4-acetylpyridine oxime is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within specific tissues, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 4-acetylpyridine oxime is primarily within the cytoplasm, where it exerts its biochemical effects. The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm allows it to interact with various enzymes and proteins, influencing cellular function .

属性

IUPAC Name |

(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWWTXSMXGPMI-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/O)/C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-99-6 | |

| Record name | Ethanone, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-ACETYLPYRIDINE OXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-acetylpyridine oxime and how is it typically synthesized?

A1: 4-Acetylpyridine oxime (APO) is an organic compound with the molecular formula C7H8N2O. Its structure consists of a pyridine ring substituted at the 4-position with an acetyl group, which further bears an oxime group.

Q2: What are the antimicrobial properties of 4-acetylpyridine oxime and how have these been investigated?

A: Research has demonstrated that 4-acetylpyridine oxime exhibits significant antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi. [] This activity has been assessed through studies involving the incorporation of APO into terpolymers. Notably, terpolymers synthesized from APO, 4-hydroxyacetophenone/4-hydroxybenzaldehyde, and formaldehyde displayed potent inhibitory effects on the growth of various microorganisms. []

Q3: What is known about the thermal stability of 4-acetylpyridine oxime-based polymers?

A: The thermal stability of terpolymers incorporating 4-acetylpyridine oxime has been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). [] These studies provide insights into the degradation behavior of these polymers at different temperatures. The activation energy (Ea) values for thermal decomposition, determined using the isoconversional Flynn–Wall–Ozawa method, offer valuable information about the energy barrier that needs to be overcome for the degradation process to occur. [] This information is crucial for understanding the temperature range within which these polymers can be used effectively.

Q4: Are there any computational studies on 4-acetylpyridine oxime derivatives and their potential applications?

A: Yes, molecular docking studies have been conducted on 4-acetylpyridine oxime derivatives to explore their potential as acetylcholinesterase ligands. [] These computational studies provide insights into the binding interactions between these compounds and the enzyme, offering valuable information for the development of novel therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)

![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)

![(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1496120.png)

![3H-Pyrazol-3-one, 2,4-dihydro-5-[(4-nitrophenyl)amino]-2-(2,4,6-trichlorophenyl)-](/img/structure/B1496129.png)